1h-Pyrazolo[3,4-d]pyrimidine-4,6(3ah,5h)-dione
Description
1H-Pyrazolo[3,4-d]pyrimidine-4,6(3aH,5H)-dione (CAS 1049677-62-4) is a bicyclic heterocyclic compound featuring fused pyrazole and pyrimidine rings. Its molecular formula is C₅H₄N₄O₂, with two dione functional groups contributing to its reactivity and biological activity . The compound exhibits solubility in polar solvents and stability under standard laboratory conditions. It is a versatile scaffold in medicinal chemistry, with reported applications in anticancer, anti-inflammatory, and herbicidal research .
Structure
3D Structure
Properties
CAS No. |
1049677-62-4 |
|---|---|
Molecular Formula |
C5H4N4O2 |
Molecular Weight |
152.11 g/mol |
IUPAC Name |
3a,7-dihydropyrazolo[3,4-d]pyrimidine-4,6-dione |
InChI |
InChI=1S/C5H4N4O2/c10-4-2-1-6-9-3(2)7-5(11)8-4/h1-2H,(H2,7,8,9,10,11) |
InChI Key |
BMSAROUZJGYAGD-UHFFFAOYSA-N |
Canonical SMILES |
C1=NN=C2C1C(=O)NC(=O)N2 |
Origin of Product |
United States |
Preparation Methods
Acid-Catalyzed Cyclization in Dioxane
A widely employed method involves the reaction of 5-amino-1H-pyrazole-4-carboxamide derivatives with aliphatic or aromatic nitriles in dioxane under dry HCl gas. For instance, passing HCl through a mixture of the precursor and nitrile in dioxane for 6 hours yields pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives. Subsequent basification with sodium hydroxide and recrystallization achieves purities >95%.
Reaction Conditions
- Solvent: Dioxane
- Catalyst: Dry HCl gas
- Time: 6 hours
- Yield: 85–90%
This method prioritizes simplicity but requires careful handling of gaseous HCl.
Oxalyl Chloride-Mediated Fusion
Alternative routes utilize oxalyl chloride as a cyclizing agent. A mixture of 5-amino-1-methylpyrazole-4-carboxamide and oxalyl chloride in toluene, refluxed overnight, produces 1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione with 92% yield. The precipitate is filtered and washed with diethyl ether.
Critical Parameters
- Molar Ratio: 1:1.2 (precursor:oxalyl chloride)
- Temperature: Reflux (~110°C)
- Workup: Filtration and ether wash
This method excels in yield but demands anhydrous conditions.
Microwave-Assisted Synthesis
Microwave irradiation reduces reaction times significantly. For example, reacting 5-amino-1-phenylpyrazole-4-carbonitrile with urea under microwave conditions (150°C, 20 minutes) achieves cyclization into the pyrazolopyrimidine core. This approach cuts traditional fusion times from hours to minutes while maintaining yields of 80–85%.
Advantages
- Time Efficiency: 20 minutes vs. 6–12 hours
- Energy Savings: Lower thermal degradation
Phase-Transfer Catalysis (PTC)
Alkylation at Room Temperature
Phase-transfer catalysis enables efficient N-alkylation. Treating 3-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol with methyl iodide or propargyl bromide in DMF at room temperature introduces substituents at position 1. Ytterbium(III) trifluoromethanesulfonate [Yb(OTf)3] enhances reactivity, yielding 70–75% of target compounds.
Catalytic System
- Catalyst: Yb(OTf)3 (5 mol%)
- Solvent: DMF
- Temperature: 25°C
Multi-Step Functionalization Strategies
Hydrolysis and Urea Fusion
A multi-step synthesis begins with 5-amino-1-phenylpyrazole-4-carbonitrile, which undergoes partial hydrolysis using alcoholic NaOH to form a carboxamide intermediate. Fusion with urea at 180°C for 4 hours yields the dihydroxy precursor, which is subsequently chlorinated with POCl3/PCl5 to introduce reactive sites.
Stepwise Overview
- Hydrolysis: NaOH/EtOH, 80°C, 2 hours → Carboxamide (85%)
- Fusion: Urea, 180°C, 4 hours → Dihydroxy intermediate (78%)
- Chlorination: POCl3/PCl5, reflux, 3 hours → Dichloro derivative (90%)
Comparative Analysis of Synthetic Methods
| Method | Conditions | Yield (%) | Time | Key Advantage |
|---|---|---|---|---|
| Acid-catalyzed | Dioxane, HCl gas, 6h | 85–90 | Moderate | High purity |
| Oxalyl chloride | Toluene, reflux, overnight | 92 | Long | Excellent yield |
| Microwave-assisted | 150°C, 20min | 80–85 | Short | Rapid synthesis |
| Phase-transfer | DMF, Yb(OTf)3, RT | 70–75 | Moderate | Mild conditions |
Structural Characterization and Validation
NMR and X-Ray Crystallography
Post-synthesis, compounds are characterized via $$ ^1H $$-NMR and $$ ^{13}C $$-NMR. For example, 3,5-dimethyl-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one exhibits a planar pyrazolopyrimidine core (rmsd = 0.0150 Å) with phenyl ring inclination at 32.38°, confirmed by X-ray diffraction.
Hirshfeld Surface Analysis
Intermolecular interactions, such as C–H···N hydrogen bonds, are mapped via Hirshfeld surfaces. These analyses reveal dominant H···H (42%) and H···N (18%) contacts, critical for crystal packing.
Challenges and Optimization Opportunities
- Solvent Selection: Dioxane and toluene pose toxicity concerns; greener alternatives (e.g., cyclopentyl methyl ether) are under investigation.
- Catalyst Recovery: Yb(OTf)3, though effective, requires costly separation. Immobilized catalysts may improve sustainability.
Chemical Reactions Analysis
1H-Pyrazolo[3,4-d]pyrimidine-4,6(3ah,5h)-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and alkylating agents like methyl iodide. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Biological Activities
1H-Pyrazolo[3,4-d]pyrimidine derivatives have shown promising biological activities, including:
- Anticancer Activity : Several studies indicate that 1H-pyrazolo[3,4-d]pyrimidine-4,6(3aH,5H)-dione and its derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds with specific substitutions on the phenyl group have demonstrated enhanced selectivity and potency against cancer cells by inhibiting key signaling pathways involved in tumor growth .
- Antimicrobial Properties : The compound has also been evaluated for its antimicrobial activity. Research indicates that certain derivatives possess strong inhibitory effects against both Gram-positive and Gram-negative bacteria, making them potential candidates for developing new antimicrobial agents .
- Cyclic Nucleotide Phosphodiesterase Inhibition : Some derivatives of this compound have been identified as inhibitors of phosphodiesterases (PDEs), which play a crucial role in regulating cellular signaling pathways. This inhibition can lead to increased levels of cyclic nucleotides, thus influencing various physiological processes such as inflammation and cardiovascular function .
Synthetic Methodologies
The synthesis of this compound typically involves:
- Multicomponent Reactions : One common synthetic route includes the reaction of hydrazine derivatives with pyrimidine-2,4-diones in the presence of appropriate catalysts. This method allows for the formation of diverse substituted pyrazolo[3,4-d]pyrimidines by varying the substituents on the starting materials .
- Functionalization Strategies : Various functionalization techniques have been employed to enhance the biological activity of this compound. For example, introducing different alkyl or aryl groups can significantly alter its pharmacological profile and improve its efficacy against targeted diseases .
Case Study 1: Anticancer Activity
A study demonstrated that a series of 1H-pyrazolo[3,4-d]pyrimidine derivatives were tested against human cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The results indicated that specific compounds exhibited IC50 values in the low micromolar range, suggesting potent anticancer activity. The mechanism was attributed to the induction of apoptosis through the activation of caspases and modulation of cell cycle regulators .
Case Study 2: Antimicrobial Efficacy
In another investigation focused on antimicrobial properties, several synthesized derivatives were screened against Staphylococcus aureus and Escherichia coli. The results showed that compounds with halogen substituents displayed enhanced activity compared to their unsubstituted counterparts. This study highlighted the potential for developing new antimicrobial agents based on the pyrazolo[3,4-d]pyrimidine scaffold .
Mechanism of Action
The mechanism of action of 1H-Pyrazolo[3,4-d]pyrimidine-4,6(3ah,5h)-dione involves its interaction with specific molecular targets. For instance, as a CDK2 inhibitor, it binds to the active site of the enzyme, preventing its interaction with cyclin A2. This inhibition disrupts the cell cycle progression, leading to apoptosis in cancer cells . Molecular docking studies have confirmed the essential hydrogen bonding interactions with key amino acids in the active site .
Comparison with Similar Compounds
Core Structural Similarities
Pyrazolopyrimidine derivatives share a fused pyrazole-pyrimidine core but differ in substituents and oxidation states. Key analogues include:
Derivative-Specific Methods
Anticancer Activity
Herbicidal Activity
Enzyme Inhibition
- Oxypurinol’s 4,6-dihydroxy groups enable strong binding to xanthine oxidase, with IC₅₀ values in the nanomolar range .
Physicochemical Properties
Biological Activity
1H-Pyrazolo[3,4-d]pyrimidine-4,6(3ah,5h)-dione is a heterocyclic compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities, particularly in the field of oncology. This compound and its derivatives have been extensively studied for their potential as anticancer agents, specifically targeting various kinases and receptors involved in tumor proliferation and survival.
Chemical Structure and Properties
The molecular formula of this compound is C5H4N4O2. The structure features a pyrazolo-pyrimidine scaffold that is crucial for its biological activity. The compound's unique arrangement allows it to mimic adenosine triphosphate (ATP), facilitating its role as an inhibitor of various kinases.
Anticancer Properties
Numerous studies have highlighted the anticancer potential of 1H-Pyrazolo[3,4-d]pyrimidine derivatives. For instance:
- Epidermal Growth Factor Receptor (EGFR) Inhibition : A series of synthesized derivatives demonstrated potent inhibitory effects against wild-type and mutant EGFR (IC50 values of 0.016 µM for wild-type and 0.236 µM for T790M mutant) . Notably, compound 12b exhibited significant anti-proliferative activity against A549 and HCT-116 cancer cell lines with IC50 values of 8.21 µM and 19.56 µM, respectively.
- Cell Cycle Arrest and Apoptosis Induction : Flow cytometric analyses indicated that compound 12b could induce apoptosis and arrest the cell cycle at the S and G2/M phases in MDA-MB-468 cells . This was evidenced by a substantial increase in the BAX/Bcl-2 ratio (8.8-fold), indicating a shift towards pro-apoptotic signaling.
The mechanisms through which these compounds exert their anticancer effects include:
- Kinase Inhibition : The pyrazolo[3,4-d]pyrimidine scaffold is known to inhibit cyclin-dependent kinases (CDKs) and other receptor tyrosine kinases (RTKs), which are pivotal in cell cycle regulation and cancer progression .
- Induction of Apoptosis : Compounds derived from this scaffold have been shown to elevate caspase-3 levels significantly, which is a critical mediator of apoptosis .
In Vitro Studies
A comprehensive evaluation using the NCI 60 human tumor cell line panel revealed that several pyrazolo[3,4-d]pyrimidine derivatives exhibited promising antiproliferative activities across various cancer types .
| Compound | Target Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| 12b | A549 | 8.21 | EGFR Inhibition |
| 12b | HCT-116 | 19.56 | EGFR Inhibition |
| 12b | MDA-MB-468 | - | Apoptosis Induction |
Case Studies
In a specific case study involving compound 12b, researchers observed an increase in apoptosis by approximately 18.98-fold compared to controls in MDA-MB-468 cells . This highlights the compound's potential as a therapeutic agent capable of overcoming resistance mechanisms often seen in cancer treatments.
Q & A
Q. Table 1. Key Synthetic Parameters for Derivatives
| Step | Condition | Critical Factor |
|---|---|---|
| Cyclization | 200°C, 2 hours (urea) | Temperature control |
| Chlorination | POCl₃, reflux (9 hours) | Stoichiometry of PCl₅ |
| Purification | Flash chromatography (EtOAc/Hexane) | Solvent polarity gradient |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
